molecular formula C14H13NO3 B14854658 6-(2,4-Dimethoxyphenyl)picolinaldehyde

6-(2,4-Dimethoxyphenyl)picolinaldehyde

Cat. No.: B14854658
M. Wt: 243.26 g/mol
InChI Key: HJADLGZVJNPBFR-UHFFFAOYSA-N
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Description

6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dimethoxyphenyl group and an aldehyde functional group at the 2-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aldehyde, followed by the addition of the pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is unique due to its combination of a pyridine ring, a 2,4-dimethoxyphenyl group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C14H13NO3/c1-17-11-6-7-12(14(8-11)18-2)13-5-3-4-10(9-16)15-13/h3-9H,1-2H3

InChI Key

HJADLGZVJNPBFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=N2)C=O)OC

Origin of Product

United States

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